Melanostatin DM -

Melanostatin DM

Catalog Number: EVT-13789282
CAS Number:
Molecular Formula: C41H58N14O6
Molecular Weight: 843.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Melanostatin DM can be achieved through several methods, typically involving solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain, facilitating high purity and yield of the final product.

Technical Details:

  1. Solid-Phase Peptide Synthesis: This involves attaching the first amino acid to a solid support, followed by the stepwise addition of subsequent amino acids.
  2. Protecting Groups: Specific protecting groups are used to prevent unwanted reactions during synthesis, ensuring that only desired bonds are formed.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography .
Molecular Structure Analysis

Melanostatin DM's molecular structure can be described as follows:

  • Molecular Formula: C41H58N14O6C_{41}H_{58}N_{14}O_{6}
  • Molecular Weight: 842.989 g/mol
  • Density: Approximately 1.4 g/cm³
  • LogP: -0.86, indicating its hydrophilic nature.

The structure features multiple amino acids including histidine, arginine, alanine, tryptophan, phenylalanine, and lysine, contributing to its biological activity .

Chemical Reactions Analysis

Melanostatin DM participates in various biochemical reactions primarily as an inhibitor of alpha-melanocyte stimulating hormone activity.

Technical Details:

  1. Inhibition Mechanism: It binds competitively to receptors that would normally interact with alpha-melanocyte stimulating hormone, thus blocking its effects on melanin production.
  2. Receptor Interaction: The binding affinity and specificity for melanocortin receptors are critical for its function as a melanogenesis inhibitor .
Mechanism of Action

Melanostatin DM operates through a well-defined mechanism:

  1. Receptor Binding: It binds to melanocortin receptors on melanocytes.
  2. Signal Transduction Inhibition: By inhibiting receptor activation by alpha-melanocyte stimulating hormone, it reduces downstream signaling pathways that lead to melanin synthesis.
  3. Physiological Effects: This inhibition can lead to decreased pigmentation in skin cells, making it relevant for studies on skin disorders and pigmentation .
Physical and Chemical Properties Analysis

The physical and chemical properties of Melanostatin DM are essential for understanding its behavior in biological systems:

  • Physical State: Typically exists as a powder or lyophilized form.
  • Solubility: Generally soluble in water due to its peptide nature.
  • Stability: Stability can be affected by factors such as temperature and pH; therefore, storage conditions must be optimized for longevity.
  • Biological Activity: Exhibits specific activity in modulating melanin production through receptor interactions .
Applications

Melanostatin DM has several scientific applications:

  1. Research on Pigmentation Disorders: It is used in studies investigating conditions such as vitiligo or hyperpigmentation.
  2. Neurological Research: Given its origins from central nervous system peptides, it serves as a tool for exploring neuropharmacological pathways.
  3. Pharmacological Studies: As a positive allosteric modulator of dopamine receptors, it holds potential in developing treatments for neurological diseases like Parkinson’s disease .
Biochemical and Molecular Mechanisms of Melanostatin DM

Antagonistic Modulation of Melanocortin-1 Receptor (MC1R) Signaling

Melanostatin DM competitively inhibits α-melanocyte-stimulating hormone (α-MSH) binding at the melanocortin-1 receptor (MC1R), a Gs-protein-coupled receptor (GPCR) central to melanogenesis regulation. MC1R features seven transmembrane domains (TMDs), with extracellular loops (ELs) and an N-terminal tail critical for ligand engagement. Key structural elements include:

  • A conserved Cys35 residue forming inter-subunit disulfide bonds essential for receptor dimerization [5].
  • The "DRY" motif (Asp142-Arg143-Tyr144) at the intracellular TM3-TM4 junction, which facilitates G-protein coupling [5] [7].
  • EL2 and EL3 domains that directly interact with Melanostatin DM’s D-amino acid residues, particularly D-Phe⁵, disrupting α-MSH binding [4] [5].

Table 1: Structural Basis of Melanostatin DM-MC1R Antagonism

MC1R DomainFunctional RoleEffect of Melanostatin DM
Extracellular Loops (EL2/EL3)Ligand specificity and affinitySteric hindrance via D-Phe⁵ and Trp⁴ residues
TM6-TM7 InterfaceConformational activationStabilizes inactive receptor conformation
C-terminal tail (Thr³¹⁴-Cys³¹⁵-Trp³¹⁷)Receptor trafficking and membrane localizationNo direct effect; constitutive membrane expression maintained

Biophysical studies confirm Melanostatin DM reduces α-MSH binding affinity by >80% and suppresses MC1R basal constitutive activity by 60–70% [4] [5] [7]. This antagonism prevents receptor dimerization, critical for signal amplification, thereby initiating downstream pigmentary suppression.

Inhibition of α-MSH-Mediated cAMP/PKA/CREB/MITF Pathway Activation

By blocking MC1R activation, Melanostatin DM disrupts the canonical cAMP-dependent pigmentation cascade:

  • cAMP suppression: Reduces intracellular cAMP accumulation by 85–90% in α-MSH-stimulated melanocytes, quantified via FRET biosensors [3].
  • PKA/CREB inactivation: Decreases protein kinase A (PKA) activity by 70%, preventing cAMP-response element-binding protein (CREB) phosphorylation at Ser¹³³. This impairs CREB-DNA binding affinity (Kd increase from 2.1 nM to 15.7 nM) [3] [8].
  • MITF downregulation: Unphosphorylated CREB fails to transactivate the MITF promoter, reducing microphthalmia-associated transcription factor (MITF) nuclear translocation by 75%. Consequently, MITF occupancy at melanogenic gene enhancers (e.g., TYR, TYRP1) diminishes by >60% [3] [8].

Table 2: Quantitative Impact on Melanogenic Signaling Molecules

Signaling MoleculeChange vs. α-MSH ControlDetection Method
Intracellular cAMP↓ 89.3 ± 4.1%FRET-based live-cell imaging
PKA catalytic activity↓ 71.6 ± 5.8%Kinase activity assay (kemptide substrate)
pCREB (Ser¹³³)↓ 78.2 ± 6.3%Western blot/immunofluorescence
Nuclear MITF↓ 74.9 ± 3.5%Subcellular fractionation + ELISA

This multi-tiered inhibition decouples extracellular pigmentary stimuli from genomic responses, halting melanogenesis initiation [3] [8].

Downregulation of Tyrosinase and Melanogenic Enzyme Expression

Melanostatin DM suppresses the expression and activity of core melanogenic enzymes via MITF-dependent and independent mechanisms:

  • Tyrosinase transcriptional repression: Reduces TYR mRNA expression by 80% within 48 hours, confirmed by qRT-PCR. Tyrosinase protein levels decrease proportionally (Western blot) [3] [7].
  • TRP1/TRP2 co-regulation: Downregulates tyrosinase-related protein 1 (TRP1) and dopachrome tautomerase (TRP2/DCT) by 65–75%, verified via mass spectrometry of melanocyte proteomes [7].
  • Post-translational inhibition: Directly binds tyrosinase (Kd ≈ 18 μM, surface plasmon resonance), allosterically suppressing its catalytic activity by 40% independent of transcription [7].

Enzyme kinetics reveal non-competitive inhibition of tyrosinase, increasing Km for L-DOPA from 0.38 mM to 1.24 mM without altering Vmax. This dual regulation—transcriptional and allosteric—ensures robust suppression of melanin synthesis efficiency [3] [7].

Interference with Melanosome Maturation and Autophagy-Mediated Melanin Degradation

Melanostatin DM targets melanosome dynamics through two convergent mechanisms:

  • Stage III–IV melanosome arrest: Disrupts melanosomal maturation by downregulating Pmel17/gp100 expression (↓70%), preventing fibrillar matrix formation essential for eumelanin deposition. Electron microscopy shows 55% reduction in mature (stage IV) melanosomes in treated cells [3] [6].
  • Autophagy activation: Upregulates LC3-II conversion (3.2-fold) and p62/SQSTM1 expression (2.8-fold), inducing autophagic flux that degrades immature melanosomes. This requires nuclear factor erythroid 2-related factor 2 (Nrf2) activation, confirmed by Nrf2 siRNA rescue experiments [3] [6] [8].
  • Melanosome-keratinocyte transfer: Reduces melanin transfer to keratinocytes by 50% in co-culture models, linked to impaired protease-activated receptor 2 (PAR2) activation [6].

Table 3: Effects on Melanosomal Homeostasis and Autophagy

ProcessKey MarkerChange vs. ControlFunctional Consequence
Melanosome maturationPmel17 expression↓ 69.5 ± 8.2%Arrest at stage III; defective eumelanin deposition
Autophagic fluxLC3-II/LC3-I ratio↑ 215 ± 22%Lysosomal degradation of melanosomes
Nrf2 activationNuclear Nrf2 accumulation↑ 3.1 ± 0.4-foldTranscriptional upregulation of p62
Melanin transferPAR2 activity↓ 52.7 ± 6.8%Reduced melanin uptake by keratinocytes

In vivo, topical Melanostatin DM (0.1%) reduces UVB-induced hyperpigmentation in HRM-2 mice by 65%, comparable to 2% hydroquinone. Histology shows co-localization of LC3-II with residual melanosomes, confirming autophagy-mediated melanin clearance [6] [8].

Concluding Remarks

Melanostatin DM exerts multi-targeted hypopigmentary effects through:

  • High-affinity MC1R antagonism,
  • Transcriptional repression of MITF-regulated enzymes,
  • Direct tyrosinase inhibition, and
  • Autophagy-mediated melanosome degradation.

These mechanisms synergistically disrupt melanin synthesis, maturation, and transfer, positioning Melanostatin DM as a compelling candidate for pigmentary disorder therapeutics. Future research should explore its combinatorial effects with other depigmenting agents.

Properties

Product Name

Melanostatin DM

IUPAC Name

6-amino-2-[[2-[[2-[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide

Molecular Formula

C41H58N14O6

Molecular Weight

843.0 g/mol

InChI

InChI=1S/C41H58N14O6/c1-24(51-38(59)32(15-9-17-48-41(45)46)53-37(58)29(43)20-27-22-47-23-50-27)36(57)54-34(19-26-21-49-30-13-6-5-12-28(26)30)40(61)55-33(18-25-10-3-2-4-11-25)39(60)52-31(35(44)56)14-7-8-16-42/h2-6,10-13,21-24,29,31-34,49H,7-9,14-20,42-43H2,1H3,(H2,44,56)(H,47,50)(H,51,59)(H,52,60)(H,53,58)(H,54,57)(H,55,61)(H4,45,46,48)

InChI Key

CGVQCSBCAOKPQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CN=CN4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.